

# The Ascendance of Boronic Acids in Medicinal Chemistry: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

**Cat. No.:** B581856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery has been significantly shaped by the emergence of boronic acids as a versatile and potent class of therapeutic agents. Once relegated to the realm of synthetic chemistry, these organoboron compounds have defied initial concerns about toxicity to become the cornerstone of several FDA-approved drugs and a burgeoning area of research. This in-depth technical guide provides a comprehensive overview of the core principles of boronic acids in medicinal chemistry, from their fundamental mechanisms of action to detailed experimental protocols and future-looking perspectives.

## The Boronic Acid Moiety: A Unique Pharmacophore

The defining feature of a boronic acid is a boron atom covalently bonded to an alkyl or aryl group and two hydroxyl groups (-B(OH)<sub>2</sub>). This seemingly simple functional group imparts a unique set of physicochemical properties that are highly advantageous for drug design. The boron atom possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine, threonine, and tyrosine residues, as well as diols found in various biological molecules.<sup>[1]</sup> This ability to form stable yet reversible covalent interactions is central to their efficacy as enzyme inhibitors.<sup>[2]</sup>

Furthermore, boronic acids are considered bioisosteres of carboxylic acids, a common functional group in many drugs.<sup>[1]</sup> However, with a pKa typically ranging from 8 to 10, boronic

acids are predominantly in a neutral, trigonal planar state at physiological pH, which can enhance cell permeability and bioavailability compared to the often-charged carboxylates.<sup>[3]</sup>

## Mechanism of Action: Potent and Selective Enzyme Inhibition

The primary mechanism through which boronic acids exert their therapeutic effects is through the potent and often selective inhibition of enzymes. The boron atom acts as an electrophilic "warhead" that attacks a nucleophilic residue in the enzyme's active site, forming a tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction.<sup>[4][5]</sup> This transition-state analogy leads to high binding affinity and potent inhibition.

## Proteasome Inhibition: A Revolution in Cancer Therapy

The approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a paradigm shift in cancer therapy and catapulted boronic acids into the pharmaceutical spotlight.<sup>[6][7]</sup> Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.<sup>[8][9]</sup> Inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.<sup>[10][11][12]</sup> The success of bortezomib spurred the development of other proteasome inhibitors, including the orally bioavailable ixazomib (Ninlaro®).<sup>[7]</sup>

Below is a simplified representation of the signaling pathway affected by proteasome inhibition.

## Signaling Pathway of Proteasome Inhibition

[Click to download full resolution via product page](#)**Figure 1:** Signaling Pathway of Proteasome Inhibition

## Beta-Lactamase Inhibition: Combating Antibiotic Resistance

The rise of antibiotic resistance is a critical global health threat. One of the primary mechanisms of resistance to  $\beta$ -lactam antibiotics is the production of  $\beta$ -lactamase enzymes, which hydrolyze and inactivate the antibiotic. Vaborbactam is a cyclic boronic acid  $\beta$ -lactamase inhibitor that was approved in combination with the carbapenem antibiotic meropenem (Vabomere®).<sup>[6]</sup> Vaborbactam potently inhibits a broad spectrum of serine  $\beta$ -lactamases, including *Klebsiella pneumoniae* carbapenemases (KPCs), by forming a stable, reversible covalent adduct with the active site serine residue.<sup>[4][13]</sup> This protects meropenem from degradation, restoring its antibacterial activity.

The workflow for assessing beta-lactamase inhibition is depicted below.

## Workflow for Beta-Lactamase Inhibition Assay

[Click to download full resolution via product page](#)**Figure 2:** Workflow for Beta-Lactamase Inhibition Assay

## Leucyl-tRNA Synthetase Inhibition: A Novel Antifungal Approach

Tavaborole (Kerydin®) is a topical oxaborole antifungal agent approved for the treatment of onychomycosis (toenail fungal infection).[14][15] It inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding tRNA.[14] Tavaborole forms a covalent adduct with the terminal adenosine of tRNA<sub>Leu</sub> within the editing site of the enzyme, trapping the tRNA and halting protein synthesis, which ultimately leads to fungal cell death.[15]

The logical relationship in the mechanism of action of Tavaborole is illustrated below.



[Click to download full resolution via product page](#)

**Figure 3:** Mechanism of Action of Tavaborole

## Quantitative Data on Boronic Acid Drugs

The potency and efficacy of boronic acid-based drugs are quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for some of the prominent FDA-approved boronic acid drugs and other investigational compounds.

Table 1: In Vitro Potency of Boronic Acid Proteasome Inhibitors

| Compound           | Target                                      | Assay           | IC <sub>50</sub> (nM)                                    | Cell Line(s)                            | Reference(s)                              |
|--------------------|---------------------------------------------|-----------------|----------------------------------------------------------|-----------------------------------------|-------------------------------------------|
| Bortezomib         | 20S Proteasome (Chymotrypsin-like activity) | Enzymatic Assay | 0.8 - 9.6                                                | Purified human 20S proteasome           | <a href="#">[10]</a> <a href="#">[16]</a> |
| Cell Proliferation | MTT Assay                                   | 3.3 - 20        | Multiple Myeloma (RPMI 8226, U266), Leukemia (CEM, K562) | (RPMI 8226, U266), Leukemia (CEM, K562) | <a href="#">[17]</a>                      |
| Ixazomib           | 20S Proteasome (Chymotrypsin-like activity) | Enzymatic Assay | 6.2 - 18                                                 | Purified human 20S proteasome           | <a href="#">[17]</a>                      |
| Cell Proliferation | MTT Assay                                   | 12 - 110        | Multiple Myeloma (RPMI 8226, U266), Leukemia (CEM, K562) | (RPMI 8226, U266), Leukemia (CEM, K562) | <a href="#">[17]</a>                      |
| Compound 78        | 20S Proteasome (Chymotrypsin-like activity) | Enzymatic Assay | < 2                                                      | Purified human 20S proteasome           | <a href="#">[8]</a>                       |
| Cell Proliferation | Cellular Assay                              | < 1000          | Hematologic and solid tumor cells                        |                                         | <a href="#">[8]</a>                       |
| Compound 4q        | 20S Proteasome (Chymotrypsin-like activity) | Enzymatic Assay | 9.6                                                      | Purified human 20S proteasome           | <a href="#">[10]</a>                      |

|                    |                                         |                     |                                           |                              |
|--------------------|-----------------------------------------|---------------------|-------------------------------------------|------------------------------|
| Cell Proliferation | Cellular Assay                          | < 5000              | Hematologic and solid tumor cells         | [10]                         |
| Compound 5c        | Proteasome (Chymotrypsin-like activity) | 20S Enzymatic Assay | 8.21                                      | Purified 20S proteasome [16] |
| Cell Proliferation | Cellular Assay                          | 6.75 - 9.10         | Multiple Myeloma (RPMI8226, U266B, ARH77) | [16]                         |
| Prodrug 6a         | Proteasome (Chymotrypsin-like activity) | 20S Enzymatic Assay | 6.74                                      | Purified 20S proteasome [16] |
| Cell Proliferation | Cellular Assay                          | 2.59 - 4.32         | Multiple Myeloma (RPMI8226, U266B, ARH77) | [16]                         |

Table 2: In Vitro Potency of Vaborbactam against Beta-Lactamases

| Beta-Lactamase | Class | K <sub>i</sub> (μM) | Reference(s)        |
|----------------|-------|---------------------|---------------------|
| KPC-2          | A     | 0.056               | <a href="#">[4]</a> |
| KPC-3          | A     | 0.050               | <a href="#">[4]</a> |
| SME-2          | A     | 0.042               | <a href="#">[4]</a> |
| CTX-M-15       | A     | 0.022               | <a href="#">[4]</a> |
| SHV-12         | A     | 0.18                | <a href="#">[4]</a> |
| AmpC (P99)     | C     | 0.093               | <a href="#">[4]</a> |
| OXA-23         | D     | 66                  | <a href="#">[4]</a> |
| OXA-48         | D     | 14                  | <a href="#">[4]</a> |
| NDM-1          | B     | No inhibition       | <a href="#">[4]</a> |
| VIM-1          | B     | No inhibition       | <a href="#">[4]</a> |

Table 3: In Vitro Antifungal Activity of Tavaborole

| Organism                       | MIC Range<br>(μg/mL) | MIC <sub>50</sub> (μg/mL) | MIC <sub>90</sub> (μg/mL) | Reference(s)                                                  |
|--------------------------------|----------------------|---------------------------|---------------------------|---------------------------------------------------------------|
| Trichophyton<br>rubrum         | 0.25 - 16            | 4.0 - 8.0                 | 8.0 - 16.0                | <a href="#">[2]</a> <a href="#">[15]</a> <a href="#">[17]</a> |
| Trichophyton<br>mentagrophytes | 0.25 - 16            | 4.0 - 8.0                 | 8.0 - 16.0                | <a href="#">[2]</a> <a href="#">[15]</a> <a href="#">[17]</a> |
| Candida albicans               | 2 - 16               | 16                        | 16                        | <a href="#">[15]</a>                                          |
| Aspergillus<br>fumigatus       | 0.5 - 4              | 2                         | 4                         | <a href="#">[15]</a>                                          |

Table 4: Pharmacokinetic Parameters of Tavaborole (Topical Application)

| Parameter                   | Value           | Unit    | Condition                      | Reference(s) |
|-----------------------------|-----------------|---------|--------------------------------|--------------|
| $C_{\max}$ (single dose)    | $3.54 \pm 2.26$ | ng/mL   | 24 subjects with onychomycosis | [14][18]     |
| $AUC_{0-t}$ (single dose)   | $44.4 \pm 25.5$ | ng·h/mL | 24 subjects with onychomycosis | [18]         |
| $C_{\max}$ (steady state)   | $5.17 \pm 3.47$ | ng/mL   | 14 days of daily dosing        | [14][18]     |
| $AUC_{0-24}$ (steady state) | $75.8 \pm 44.5$ | ng·h/mL | 14 days of daily dosing        | [18]         |
| $T_{\max}$ (steady state)   | 8.03            | hours   | 14 days of daily dosing        |              |
| $t_{1/2}$                   | 28.5            | hours   | -                              | [14]         |

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of boronic acids.

### Proteasome Inhibition Assay (Chymotrypsin-Like Activity)

This protocol is adapted from commercially available kits and published literature.[11][13][19]

**Objective:** To determine the inhibitory activity of a boronic acid compound against the chymotrypsin-like activity of the 20S or 26S proteasome.

**Materials:**

- Purified human 20S or 26S proteasome
- Fluorogenic substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl<sub>2</sub>, 2 mM ATP (for 26S proteasome), 1 mM DTT
- Boronic acid inhibitor (e.g., Bortezomib) dissolved in DMSO
- 96-well black microplate
- Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460-480 nm)

**Procedure:**

- Prepare a stock solution of the boronic acid inhibitor in DMSO (e.g., 10 mM).
- Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1  $\mu$ M).
- In a 96-well plate, add 50  $\mu$ L of Assay Buffer to each well.
- Add 10  $\mu$ L of the diluted inhibitor or DMSO (vehicle control) to the respective wells.
- Add 20  $\mu$ L of purified proteasome (final concentration ~0.5-1 nM) to each well.
- Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 20  $\mu$ L of the fluorogenic substrate Suc-LLVY-AMC (final concentration ~50-100  $\mu$ M) to each well.
- Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
- Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).
- Data Analysis:
  - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.
  - Normalize the rates to the vehicle control (100% activity).

- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the  $IC_{50}$  value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## Beta-Lactamase Inhibition Assay

This protocol is based on the use of the chromogenic substrate nitrocefin.[\[7\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

**Objective:** To determine the inhibitory constant ( $K_i$ ) of a boronic acid compound against a specific  $\beta$ -lactamase (e.g., KPC-2).

### Materials:

- Purified  $\beta$ -lactamase enzyme (e.g., KPC-2)
- Chromogenic substrate: Nitrocefin
- Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.0)
- Boronic acid inhibitor (e.g., Vaborbactam) dissolved in DMSO
- 96-well clear microplate
- Spectrophotometric plate reader (490 nm)

### Procedure:

- Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
- Prepare serial dilutions of the inhibitor in Assay Buffer.
- Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100  $\mu$ M).
- In a 96-well plate, add 50  $\mu$ L of Assay Buffer to each well.
- Add 10  $\mu$ L of the diluted inhibitor or DMSO (vehicle control) to the respective wells.
- Add 20  $\mu$ L of the purified  $\beta$ -lactamase enzyme to each well.

- Incubate the plate at room temperature for 10-15 minutes.
- Initiate the reaction by adding 20  $\mu$ L of the nitrocefin working solution to each well.
- Immediately measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).
- Data Analysis:
  - Calculate the initial velocity ( $V_0$ ) of the reaction for each inhibitor concentration.
  - Plot  $1/V_0$  versus inhibitor concentration (Dixon plot) or use non-linear regression analysis to determine the  $K_i$  value.

## Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol describes a typical aminoacylation assay.[\[3\]](#)[\[15\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Objective: To measure the inhibition of fungal LeuRS activity by a boronic acid compound.

Materials:

- Purified fungal LeuRS enzyme
- Total tRNA from the target fungus
- $^3$ H-labeled Leucine
- ATP
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 4 mM DTT, 2 mM ATP
- Boronic acid inhibitor (e.g., Tavaborole) dissolved in DMSO
- Trichloroacetic acid (TCA) solution (10%)
- Glass fiber filters
- Scintillation fluid and counter

**Procedure:**

- Prepare a reaction mixture containing Assay Buffer,  $^3\text{H}$ -labeled Leucine, and total tRNA.
- Add the boronic acid inhibitor at various concentrations to the reaction mixture.
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding the purified LeuRS enzyme.
- Incubate the reaction at 30°C for 20 minutes.
- Stop the reaction by adding ice-cold 10% TCA.
- Precipitate the charged tRNA on ice for 30 minutes.
- Collect the precipitate by filtering through glass fiber filters.
- Wash the filters with cold 5% TCA and then with ethanol.
- Dry the filters and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
  - Plot the percentage of inhibition versus the inhibitor concentration and determine the  $\text{IC}_{50}$  value.

## Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of boronic acid compounds on cancer cell lines.[\[14\]](#)[\[27\]](#)[\[28\]](#)

**Objective:** To determine the  $\text{IC}_{50}$  value of a boronic acid anticancer agent.

**Materials:**

- Cancer cell line of interest
- Complete cell culture medium
- Boronic acid compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear microplate
- Spectrophotometric plate reader (570 nm)

**Procedure:**

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the boronic acid compound in cell culture medium.
- Remove the old medium from the wells and add 100  $\mu$ L of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 10-15 minutes.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:

- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
- Plot the percentage of viability versus the log of the drug concentration and determine the IC<sub>50</sub> value using non-linear regression.

## Synthesis of Boronic Acids

The synthesis of boronic acids has evolved significantly, with several reliable methods now available to medicinal chemists.[\[5\]](#)[\[6\]](#)[\[10\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Common Synthetic Routes:

- From Grignard or Organolithium Reagents: The reaction of an aryl or alkyl magnesium halide (Grignard reagent) or an organolithium reagent with a trialkyl borate, followed by acidic workup, is a classic method for preparing boronic acids.[\[10\]](#)[\[31\]](#)
- Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is a powerful tool for forming carbon-carbon bonds and can also be adapted for the synthesis of boronic esters through the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst.[\[10\]](#)
- C-H Borylation: Direct borylation of C-H bonds using iridium or rhodium catalysts offers an atom-economical route to aryl and heteroaryl boronic esters.[\[10\]](#)
- From Carboxylic Acids: Recent advancements have enabled the conversion of readily available carboxylic acids into boronic acids via a nickel-catalyzed decarboxylative borylation reaction.[\[33\]](#)[\[34\]](#)

A generalized workflow for the synthesis of a dipeptidyl boronic acid, similar to bortezomib, is presented below.

## Generalized Synthesis of a Dipeptidyl Boronic Acid

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. A Label-Free Assay for Aminoacylation of tRNA [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. promega.com [promega.com]
- 6. Bortezomib synthesis - chemicalbook [chemicalbook.com]
- 7. toku-e.com [toku-e.com]
- 8. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from  $\beta$ -amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure-activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 12. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome activity assay [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. nitrocefin.com [nitrocefin.com]
- 23. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 25. academic.oup.com [academic.oup.com]
- 26. An in vitro evolved precursor tRNA with aminoacylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. benchchem.com [benchchem.com]
- 29. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Molecular Basis of Bicyclic Boronate  $\beta$ -Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. luxembourg-bio.com [luxembourg-bio.com]
- 33. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A  $\beta$ -Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Ascendance of Boronic Acids in Medicinal Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581856#introduction-to-boronic-acids-in-medicinal-chemistry>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)